

Spectroscopic Profile of Methyl 4-Boronobenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyl 4-boronobenzoate**, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of **methyl 4-boronobenzoate**, also known as 4- (methoxycarbonyl)phenylboronic acid, is presented below. The data has been compiled from various spectroscopic techniques to confirm the molecule's identity and purity.

Table 1: ¹H NMR Spectroscopic Data of Methyl 4-

Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.05	d	2H	Ar-H
7.95	d	2H	Ar-H
3.91	S	3H	-OCH₃
8.2 (broad s)	2H	-B(OH)₂	



Solvent: DMSO-d₆

Table 2: 13C NMR Spectroscopic Data of Methyl 4-

Boronobenzoate

Chemical Shift (δ) ppm	Assignment
166.5	C=O
134.5	Ar-C
131.0	Ar-C (ipso-B)
128.5	Ar-C
52.0	-OCH₃

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data of Methyl 4-

Boronobenzoate

Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3200	broad	O-H stretch (boronic acid)
1725	strong	C=O stretch (ester)
1605, 1420	medium	C=C stretch (aromatic)
1350	strong	B-O stretch
1280	strong	C-O stretch (ester)
1100	medium	C-B stretch
760	strong	C-H bend (aromatic)

Sample Preparation: ATR-Neat



Table 4: Mass Spectrometry Data of Methyl 4-

Boronobenzoate

m/z	Relative Intensity (%)	Assignment
180	100	[M] ⁺ (Molecular Ion)
163	40	[M - OH]+
149	85	[M - OCH₃] ⁺
121	55	[M - COOCH₃] ⁺
105	30	[C7H5O] ⁺
77	60	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **methyl 4-boronobenzoate** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

• Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

• Relaxation Delay: 2.0 s

Spectral Width: 16 ppm



• Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

• Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024

• Relaxation Delay: 5.0 s

Spectral Width: 240 ppm

• Reference: DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of solid **methyl 4-boronobenzoate** was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 32

 Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.



Sample Introduction: A solid probe was used for direct sample introduction. A small amount of **methyl 4-boronobenzoate** was placed in a capillary tube, which was then inserted into the ion source.

Data Acquisition:

Ionization Energy: 70 eV

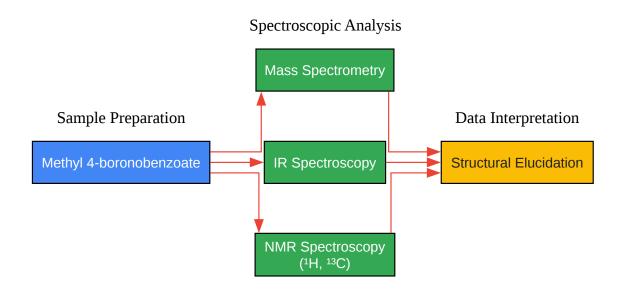
Mass Range: m/z 40-400

• Scan Rate: 1 scan/s

• Source Temperature: 200 °C

Visualizations

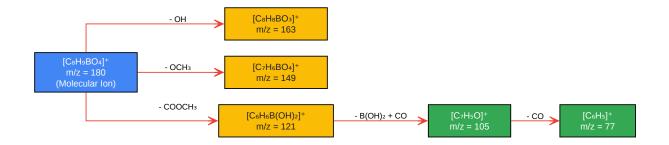
The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for **methyl 4-boronobenzoate** in mass spectrometry.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.





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Caption: Plausible fragmentation pathway of **methyl 4-boronobenzoate** in EI-MS.

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